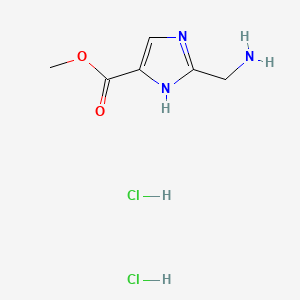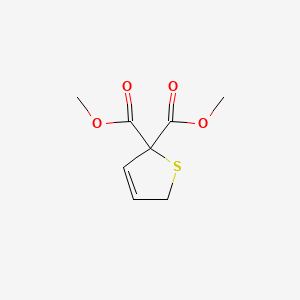![molecular formula C5H6IN3 B6604632 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2803866-06-8](/img/structure/B6604632.png)
3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (3-IPT) is a heterocyclic compound belonging to the pyrrolo[2,1-c][1,2,4]triazole family. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biology and medicine. 3-IPT is a synthetic compound that is used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
科学的研究の応用
3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is used in a variety of scientific research applications, including in the study of biochemical and physiological processes. It has been used in the synthesis of a variety of compounds, including peptides, nucleotides and heterocyclic compounds. It has also been used in the study of enzymatic reactions and the regulation of gene expression. Additionally, 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole has been used in the study of drug metabolism and transport, as well as in the study of cancer and other diseases.
作用機序
The mechanism of action of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is not yet fully understood. However, it is believed to interact with a number of cellular components, including proteins, enzymes and nucleic acids. It is thought to interact with proteins by binding to the active sites of enzymes, which can then lead to the inhibition of the enzymatic activity. Additionally, it is believed to interact with nucleic acids, such as DNA and RNA, by binding to the bases of the nucleic acid strands, which can then lead to the inhibition of gene expression.
Biochemical and Physiological Effects
3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is believed to have a number of biochemical and physiological effects. It is believed to have anti-inflammatory, anti-viral and anti-cancer activity, as well as to have the potential to modulate cell signaling pathways. Additionally, it has been shown to have the potential to modulate the activity of a number of enzymes, including cytochrome P450 enzymes and proteases.
実験室実験の利点と制限
The use of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of experiments, including in the synthesis of other compounds and in the study of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to the use of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole in laboratory experiments. One of the main limitations is that it is a relatively unstable compound and can be easily degraded under certain conditions. Additionally, it is not soluble in water, which can make it difficult to use in some experiments.
将来の方向性
There are a number of potential future directions for the use of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole in scientific research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research into the biochemical and physiological effects of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole could lead to the development of new drugs and therapies. Additionally, further research into the mechanism of action of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole could lead to the development of new drugs and therapies. Finally, further research into the stability of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole could lead to the development of new methods for its storage and use in laboratory experiments.
合成法
3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole can be synthesized by a variety of methods, including the use of a variety of reagents, catalysts and solvents. One of the most commonly used methods is the reaction of 3-iodo-5H-pyrrolo[2,1-c][1,2,4]triazole with a base, such as sodium hydroxide, in an aqueous solution. This reaction produces 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole and sodium iodide as the products. Other methods of synthesis include the use of diazotization or the use of a Grignard reagent.
特性
IUPAC Name |
3-iodo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-5-8-7-4-2-1-3-9(4)5/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVHIKQQCTCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)

![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)



![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)



![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)